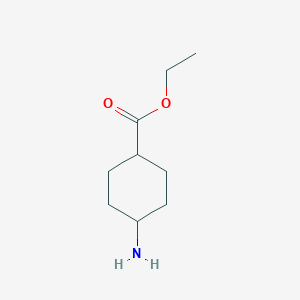

Ethyl 4-aminocyclohexanecarboxylate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Eigenschaften

IUPAC Name |

ethyl 4-aminocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7-8H,2-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WASRJUXSLHUONH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201203631 | |

| Record name | Cyclohexanecarboxylic acid, 4-amino-, ethyl ester, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201203631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3685-28-7 | |

| Record name | Cyclohexanecarboxylic acid, 4-amino-, ethyl ester, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201203631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 4-aminocyclohexanecarboxylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-aminocyclohexanecarboxylate is a bifunctional molecule incorporating a cyclohexane ring, an amino group, and an ethyl ester. This structure makes it a valuable building block in medicinal chemistry and organic synthesis, particularly in the construction of conformationally constrained scaffolds and as a precursor to pharmacologically active agents. The cyclohexane core provides a non-aromatic, three-dimensional framework that can be used to mimic peptide turns or to orient functional groups in a specific spatial arrangement. This guide provides an in-depth overview of the chemical properties, synthesis, and analysis of the cis and trans isomers of this compound, serving as a technical resource for professionals in research and drug development. The compound is notably used as a building block for peptides and dipeptides and in the synthesis of adenosine deaminase inhibitors.[1][2]

Chemical and Physical Properties

The properties of this compound are influenced by the stereochemistry of the substituents on the cyclohexane ring, leading to distinct characteristics for the cis and trans isomers. While experimental data for the free base is limited in publicly available literature, some properties have been reported or predicted. The hydrochloride salt of the trans isomer is a white to off-white crystalline solid.[3][4]

Core Data Summary

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₂ | [1][5] |

| Molecular Weight | 171.24 g/mol | [1][5] |

| Boiling Point (Predicted) | ~235.3 °C at 760 mmHg | |

| Density (Predicted) | ~1.018 g/cm³ | [6] |

| pKa (Predicted) | 10.36 ± 0.70 | [6] |

Isomer-Specific Data

trans-Ethyl 4-aminocyclohexanecarboxylate Hydrochloride

| Property | Value | Source |

| CAS Number | 2084-28-8 | [7] |

| Appearance | White crystalline powder or crystal | [3][4] |

| Melting Point | ~150-155 °C | [3][4] |

| Solubility | Water: ~100 mg/mL; Soluble in ethanol and chloroform. | [3][4] |

cis-Ethyl 4-aminocyclohexanecarboxylate Hydrochloride

| Property | Value | Source |

| CAS Number | 61367-17-7 | [8] |

Synthesis and Experimental Protocols

The synthesis of this compound isomers typically involves the reduction of an aromatic precursor followed by esterification, or the esterification of the corresponding amino acid. The stereochemical outcome is often controlled by the choice of catalyst and reaction conditions.

Synthesis of trans-Ethyl 4-aminocyclohexanecarboxylate

A common route to the trans isomer involves the catalytic hydrogenation of ethyl 4-aminobenzoate or the corresponding nitrobenzoate, followed by separation of the isomers. A direct esterification of trans-4-aminocyclohexanecarboxylic acid is also a viable method.

Experimental Protocol: Esterification of trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride [6]

-

Reaction Setup: Suspend trans-4-aminocyclohexanecarboxylic acid hydrochloride in ethanol.

-

Acid Catalyst: Add concentrated hydrochloric acid to the suspension.

-

Reaction Conditions: Heat the mixture to 60°C and stir overnight.

-

Work-up and Purification: The product can be isolated by removal of the solvent under reduced pressure. Further purification can be achieved by recrystallization.

Synthesis of cis-Ethyl 4-aminocyclohexanecarboxylate

Detailed experimental protocols for the specific synthesis of the cis isomer are not as readily available in the literature. However, it is often obtained as the minor product in the catalytic hydrogenation of aromatic precursors. Separation of the cis and trans isomers can be achieved by fractional crystallization or chromatography. A process for preparing the cis-isomer of the corresponding acid by isomerization of the trans-isomer has been reported, which could then be esterified.

Logical Workflow for Synthesis and Isomer Separation

Spectroscopic Analysis

Detailed experimental spectra for the pure cis and trans isomers of this compound are not widely published. The following sections describe the expected spectral characteristics based on the analysis of related compounds and general principles of spectroscopy.

¹H NMR Spectroscopy

-

Expected Signals: The ¹H NMR spectrum is expected to show signals for the ethyl group (a quartet around 4.1 ppm and a triplet around 1.2 ppm), the cyclohexane ring protons (a complex multiplet in the range of 1.0-2.5 ppm), and the amino protons (a broad singlet which is exchangeable with D₂O). The chemical shifts and coupling constants of the cyclohexane protons will differ between the cis and trans isomers due to their different spatial orientations.

¹³C NMR Spectroscopy

-

Expected Signals: The ¹³C NMR spectrum will show signals for the carbonyl carbon of the ester (around 175 ppm), the carbons of the ethyl group (around 60 ppm and 14 ppm), and the carbons of the cyclohexane ring (in the range of 25-50 ppm). The chemical shifts of the cyclohexane carbons will be distinct for the cis and trans isomers.

Infrared (IR) Spectroscopy

-

Expected Absorptions: Key IR absorptions are expected for the N-H stretching of the primary amine (two bands in the region of 3300-3400 cm⁻¹), the C=O stretching of the ester (around 1730 cm⁻¹), and C-N stretching.

Mass Spectrometry

-

Expected Fragmentation: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 171. Common fragmentation patterns for esters include the loss of the ethoxy group (-OC₂H₅, m/z 45) or the entire ester group. Fragmentation of the cyclohexane ring is also expected.

General Analytical Workflow

Biological Activity and Applications

This compound serves as a key intermediate in the synthesis of various biologically active molecules. Its rigid cyclohexane framework is utilized to introduce conformational constraints in drug candidates, which can lead to improved potency and selectivity.

Role in Drug Discovery

-

Scaffold for Synthesis: The amino and ester functionalities provide convenient handles for further chemical modifications, allowing for its incorporation into larger, more complex molecules.

-

Adenosine Deaminase Inhibitors: The trans isomer is specifically mentioned as a precursor in the synthesis of inhibitors of adenosine deaminase, an enzyme involved in purine metabolism and a target for various therapeutic areas.[2]

-

Peptidomimetics: The cyclohexane ring can act as a mimic of peptide backbones, providing structural rigidity and resistance to enzymatic degradation.

As of this writing, there is limited information in the public domain regarding specific signaling pathways directly modulated by this compound itself. Its biological relevance is primarily understood through the activities of the molecules synthesized from it.

Safety and Handling

This compound hydrochloride is considered to have some level of toxicity. Appropriate personal protective equipment, including gloves, goggles, and a lab coat, should be worn when handling the compound. It should be used in a well-ventilated area. The compound is incompatible with strong oxidizing agents and strong acids.[3] Store in a cool, dry place away from incompatible materials.

Conclusion

This compound, in both its cis and trans isomeric forms, represents a versatile and valuable building block for medicinal chemists and drug development professionals. Its rigid, three-dimensional structure provides a unique scaffold for the design of novel therapeutics. While detailed experimental data on the pure isomers is somewhat limited in the literature, this guide provides a comprehensive overview of its known chemical properties, synthetic approaches, and analytical considerations. Further research into the specific biological activities of this compound and its derivatives may unveil new therapeutic opportunities.

References

- 1. Ethyl trans-4-aminocyclohexanecarboxylate | CymitQuimica [cymitquimica.com]

- 2. TRANS-ETHYL 4-AMINOCYCLOHEXANECARBOXYLATE HYDROCHLORIDE | 2084-28-8 [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. chembk.com [chembk.com]

- 5. This compound | C9H17NO2 | CID 409963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 错误页 [amp.chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. keyorganics.net [keyorganics.net]

An In-depth Technical Guide to the Spectral Data of Ethyl 4-aminocyclohexanecarboxylate

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for ethyl 4-aminocyclohexanecarboxylate. The information is targeted towards researchers, scientists, and professionals in the field of drug development. This document presents predicted spectral data based on the analysis of analogous compounds and established spectroscopic principles, given the absence of a complete public dataset for the target molecule.

Chemical Structure and Isomerism

This compound exists as two geometric isomers: cis and trans. The spatial orientation of the amino and ethyl carboxylate groups on the cyclohexane ring significantly influences their respective spectral characteristics.

-

Molecular Formula: C₉H₁₇NO₂

-

Molecular Weight: 171.24 g/mol

-

CAS Numbers:

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for the cis and trans isomers of this compound.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃

| Protons | Predicted Chemical Shift (cis-isomer) | Predicted Chemical Shift (trans-isomer) | Multiplicity | Integration |

| -O-CH ₂-CH₃ | 4.12 | 4.12 | Quartet | 2H |

| -O-CH₂-CH ₃ | 1.25 | 1.25 | Triplet | 3H |

| CH -COOEt | 2.45 (axial) | 2.20 (equatorial) | Multiplet | 1H |

| CH -NH₂ | 3.10 (equatorial) | 2.65 (axial) | Multiplet | 1H |

| Cyclohexyl -CH ₂- (axial) | 1.40 - 1.60 | 1.20 - 1.40 | Multiplet | 4H |

| Cyclohexyl -CH ₂- (equatorial) | 1.80 - 2.00 | 1.85 - 2.05 | Multiplet | 4H |

| -NH ₂ | 1.50 (broad) | 1.50 (broad) | Singlet | 2H |

Note: The chemical shifts for the cyclohexyl protons are highly dependent on their axial or equatorial positions and the conformation of the ring. The cis isomer is expected to have a more conformationally mobile ring, leading to broader signals.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃

| Carbon | Predicted Chemical Shift (cis-isomer) | Predicted Chemical Shift (trans-isomer) |

| -C =O | 175.5 | 176.0 |

| -O-C H₂-CH₃ | 60.3 | 60.3 |

| C -COOEt | 42.5 | 43.5 |

| C -NH₂ | 49.0 | 50.0 |

| Cyclohexyl -C H₂- | 28.5, 30.0 | 29.5, 31.5 |

| -O-CH₂-C H₃ | 14.2 | 14.2 |

Note: The chemical shifts of the cyclohexane carbons are influenced by the stereochemistry of the substituents. The trans isomer generally shows slightly downfield shifts for the C1 and C4 carbons compared to the cis isomer.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration |

| N-H (amine) | 3300 - 3500 | Symmetric and asymmetric stretching |

| C-H (alkane) | 2850 - 2960 | Stretching |

| C=O (ester) | 1730 - 1740 | Stretching |

| C-O (ester) | 1150 - 1250 | Stretching |

| C-N (amine) | 1020 - 1220 | Stretching |

| N-H (amine) | 1590 - 1650 | Bending |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Relative Intensity | Assignment |

| 171 | Moderate | [M]⁺ (Molecular Ion) |

| 126 | High | [M - OCH₂CH₃]⁺ |

| 98 | High | [M - COOEt]⁺ |

| 84 | Moderate | [C₆H₁₀N]⁺ |

| 56 | High | [C₄H₈]⁺ (from cyclohexyl ring fragmentation) |

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to cover a range of 0-200 ppm.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Process the data with a line broadening of 1.0 Hz.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., chloroform) and place the solution in a liquid IR cell.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or the solvent).

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization: Utilize electron ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass-to-charge (m/z) range of 40-300 amu.

-

Data Acquisition: Acquire the mass spectrum and identify the molecular ion and major fragment ions.

Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

References

An In-Depth Technical Guide to Ethyl 4-Aminocyclohexanecarboxylate

Introduction

Ethyl 4-aminocyclohexanecarboxylate is a key bifunctional molecule utilized by researchers, scientists, and drug development professionals as a versatile building block in organic synthesis. Its structure, featuring both a primary amine and an ethyl ester on a cyclohexane scaffold, allows for a wide range of chemical modifications. This makes it an important intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The stereochemistry of the substituents on the cyclohexane ring, being either cis or trans, gives rise to distinct isomers with unique physical properties and applications. This guide provides a comprehensive overview of the different forms of this compound, their chemical and physical properties, detailed experimental protocols for their synthesis, and their applications.

Physicochemical Properties and Identification

This compound exists primarily as two stereoisomers: cis and trans. The orientation of the amino and ester groups relative to the cyclohexane ring significantly influences their physical properties. The hydrochloride salts of these amines are also common, offering increased stability and water solubility.

| Property | cis-Isomer | trans-Isomer (as Hydrochloride) | General (Isomer Unspecified, as Hydrochloride) |

| CAS Number | 3685-28-7[1] | 2084-28-8[2] | 90950-09-7 |

| Molecular Formula | C₉H₁₇NO₂[1] | C₉H₁₇NO₂·HCl[2] | C₉H₁₈ClNO₂ |

| Molecular Weight | 171.24 g/mol [1] | 207.70 g/mol [2] | 207.7 g/mol |

| Appearance | - | White to off-white solid[2] | - |

| Melting Point | - | 153 °C[2] | - |

| Solubility | - | Slightly soluble in chloroform and methanol.[2] | - |

| Storage | Sealed in dry, 2-8°C[1] | Sealed in dry, room temperature.[2] | Room temperature |

| Purity | ≥98%[1] | ≥97-99%[2] | ≥97% |

Experimental Protocols

The synthesis of this compound isomers can be achieved through several routes, primarily involving the reduction of a precursor molecule. The choice of starting material and reaction conditions dictates the stereochemical outcome.

Synthesis of Ethyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

A common method for the preparation of the trans-isomer involves the esterification of trans-4-aminocyclohexanecarboxylic acid.

Protocol:

-

Esterification: trans-4-Aminocyclohexanecarboxylic acid hydrochloride is refluxed with concentrated hydrochloric acid in ethanol at 60°C overnight.

-

Work-up: Water is removed azeotropically.

-

Purification: The product is purified by recrystallization from ethanol or toluene to yield ethyl trans-4-aminocyclohexanecarboxylate hydrochloride.[3]

Synthesis via Reductive Amination of Ethyl 4-Oxocyclohexanecarboxylate

This method can produce a mixture of cis and trans isomers, with the ratio depending on the reaction conditions.

General Protocol:

-

Reaction Setup: Ethyl 4-oxocyclohexanecarboxylate is dissolved in a suitable solvent, such as methanol.

-

Reductive Amination: The solution is treated with a source of ammonia (e.g., methanolic ammonium hydroxide) in the presence of a reducing agent like Raney nickel.

-

Hydrogenation: The reaction is carried out under a hydrogen atmosphere.

-

Work-up and Separation: The catalyst is filtered off, and the solvent is evaporated. The resulting mixture of cis and trans isomers can be separated by chromatography or fractional crystallization.

Synthesis via Catalytic Hydrogenation of Ethyl 4-Aminobenzoate

Catalytic hydrogenation of the aromatic ring of ethyl 4-aminobenzoate can yield a mixture of isomers. The cis isomer is often the major product under many conditions.[4]

General Protocol:

-

Reaction Setup: Ethyl 4-aminobenzoate is dissolved in a suitable solvent.

-

Catalyst Addition: A hydrogenation catalyst, such as ruthenium on carbon (Ru/C), is added.[4]

-

Hydrogenation: The mixture is subjected to hydrogen pressure at a specific temperature. Reaction conditions such as solvent, temperature, and pressure can influence the cis/trans ratio.[4]

-

Work-up: The catalyst is removed by filtration, and the product is isolated after solvent removal.

Isomerization

A mixture of cis and trans isomers can be enriched in the thermodynamically more stable trans isomer through base-mediated epimerization.

Protocol:

-

A mixture of cis and trans isomers is dissolved in an alcohol, such as isopropyl alcohol.

-

A strong base, like potassium tert-butoxide, is added.[3]

-

The mixture is heated (e.g., to 60-65°C) for several hours to allow for equilibration to the trans isomer.[3]

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules.

-

Pharmaceutical Intermediates: The trans-isomer is used in the synthesis of inhibitors of adenosine deaminase.[2] It is also a key building block for certain drugs that act on the central nervous system.[5]

-

Peptide and Dipeptide Synthesis: The molecule's bifunctional nature makes it a valuable component in the construction of peptide mimetics and dipeptides.[6]

-

Tranexamic Acid Synthesis: While not a direct precursor, the related starting material, ethyl 4-oxocyclohexanecarboxylate, is used in a synthetic route to produce Tranexamic acid, an antifibrinolytic agent.

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described.

Caption: Synthetic routes to this compound isomers.

Caption: General experimental workflow for synthesis and analysis.

References

- 1. chemscene.com [chemscene.com]

- 2. TRANS-ETHYL 4-AMINOCYCLOHEXANECARBOXYLATE HYDROCHLORIDE | 2084-28-8 [chemicalbook.com]

- 3. Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride | 100707-54-8 | Benchchem [benchchem.com]

- 4. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. Ethyl trans-4-aminocyclohexanecarboxylate | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to trans-Ethyl 4-aminocyclohexanecarboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is a bifunctional organic compound featuring a cyclohexane ring substituted with an amino group and an ethyl carboxylate group in a trans configuration. This molecule serves as a crucial building block and intermediate in the synthesis of a variety of pharmaceutical compounds and other complex organic molecules. Its stereochemistry and the presence of two reactive functional groups make it a valuable synthon in drug discovery and development. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and handling, with a focus on its application in research and development.

Chemical and Physical Properties

The properties of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride are summarized in the tables below. This data is essential for its handling, characterization, and use in chemical synthesis.

General and Physical Properties

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline powder or crystal | [1][2] |

| Melting Point | 150-155 °C, 200-202 °C (values vary depending on the source) | [1][3] |

| Solubility | Soluble in water (approx. 100 mg/mL), ethanol, and chloroform. | [1] |

| Storage Temperature | Room temperature, recommended to be stored in a cool, dry, and dark place. | [2] |

Chemical Identifiers and Molecular Properties

| Property | Value | Reference(s) |

| CAS Number | 2084-28-8 | [4][5] |

| Molecular Formula | C₉H₁₈ClNO₂ (or C₉H₁₇NO₂·HCl) | [2][5] |

| Molecular Weight | 207.7 g/mol | [3][5] |

| Synonyms | trans-4-Aminocyclohexanecarboxylic acid ethyl ester hydrochloride, (trans-4-Carboethoxycyclohexyl)amine hydrochloride, Ethyl 4-aminocyclohexane-1-carboxylate hydrochloride | [2][3][5] |

| InChI | InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h7-8H,2-6,10H2,1H3;1H | [2] |

| SMILES | CCOC(=O)C1CCC(CC1)N.Cl | [6] |

Spectroscopic Data (Predicted and from Related Compounds)

¹H NMR Spectroscopy (Predicted)

-

~1.25 ppm (t, 3H): Triplet corresponding to the methyl protons of the ethyl group.

-

~1.40-1.60 ppm (m, 4H): Multiplet for the axial protons of the cyclohexane ring.

-

~2.00-2.20 ppm (m, 4H): Multiplet for the equatorial protons of the cyclohexane ring.

-

~2.30-2.50 ppm (m, 1H): Multiplet for the proton at C1 of the cyclohexane ring.

-

~3.00-3.20 ppm (m, 1H): Multiplet for the proton at C4 of the cyclohexane ring.

-

~4.15 ppm (q, 2H): Quartet corresponding to the methylene protons of the ethyl group.

-

~8.30 ppm (br s, 3H): Broad singlet for the ammonium protons (-NH₃⁺).

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

-

~14.5 ppm: Carbon of the ethyl methyl group.

-

~28-30 ppm: Carbons at C2, C3, C5, and C6 of the cyclohexane ring.

-

~42-45 ppm: Carbon at C1 of the cyclohexane ring.

-

~48-52 ppm: Carbon at C4 of the cyclohexane ring.

-

~60.5 ppm: Methylene carbon of the ethyl group.

-

~175 ppm: Carbonyl carbon of the ester.

Note: Spectroscopic data for the parent compound, trans-4-aminocyclohexanecarboxylic acid, can be found for comparison.[7][8]

IR Spectroscopy (Predicted)

-

~2800-3000 cm⁻¹: C-H stretching of the cyclohexane and ethyl groups.

-

~2500-3000 cm⁻¹ (broad): N-H stretching of the ammonium salt.

-

~1730 cm⁻¹: C=O stretching of the ester.

-

~1600 cm⁻¹: N-H bending of the ammonium salt.

-

~1170-1250 cm⁻¹: C-O stretching of the ester.

Synthesis and Experimental Protocols

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is typically synthesized via the esterification of trans-4-aminocyclohexanecarboxylic acid. While specific, detailed protocols for this exact compound are not widely published, a general and reliable method is the Fischer esterification. Below is a plausible experimental protocol derived from procedures for similar compounds.[9]

Fischer Esterification of trans-4-Aminocyclohexanecarboxylic Acid

Objective: To synthesize trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride from trans-4-aminocyclohexanecarboxylic acid.

Materials:

-

trans-4-Aminocyclohexanecarboxylic acid

-

Anhydrous ethanol

-

Thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl)

-

Diethyl ether or acetonitrile (for precipitation/washing)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

Protocol:

-

Reaction Setup: In a clean, dry round-bottom flask, suspend trans-4-aminocyclohexanecarboxylic acid in anhydrous ethanol. A typical ratio would be approximately 1 gram of the acid to 20-30 mL of ethanol.

-

Acid Catalyst Addition: Cool the suspension in an ice bath. Slowly add a catalytic amount of either concentrated hydrochloric acid or dropwise add thionyl chloride (approximately 1.1 to 2 equivalents). The addition of thionyl chloride is exothermic and will generate HCl gas in situ, so it should be performed in a well-ventilated fume hood.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Allow the reaction to proceed for several hours (typically 4-16 hours) with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol using a rotary evaporator.

-

Product Precipitation and Isolation: The resulting crude product, which may be an oil or a solid, can be solidified by trituration with a non-polar solvent like diethyl ether. Alternatively, dissolving the residue in a minimal amount of hot ethanol and then adding a non-polar solvent can induce crystallization. A patent for a similar compound suggests that treating a cis/trans mixture with acetonitrile can selectively precipitate the trans isomer in high purity.[10][11]

-

Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crystals with cold diethyl ether or acetonitrile to remove any remaining impurities.

-

Drying: Dry the purified white solid under vacuum to obtain the final product, trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride.

Synthesis Workflow Diagram

Caption: Synthesis workflow for trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride.

Applications in Research and Drug Development

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is primarily utilized as a versatile intermediate in the synthesis of pharmacologically active molecules.[1] Its rigid cyclohexane scaffold provides a defined spatial arrangement for the amino and carboxylate functionalities, which is often desirable in the design of enzyme inhibitors and receptor ligands.

-

Adenosine Deaminase Inhibitors: This compound is a key starting material for the synthesis of trans-4-(6-substituted-9-purinyl)cyclohexylcarbinols, which have been investigated as inhibitors of adenosine deaminase.[3][4]

-

Central Nervous System (CNS) Drugs: It is also used in the synthesis of drugs that act on the central nervous system.[1]

-

Peptide and Dipeptide Synthesis: The free base form, ethyl trans-4-aminocyclohexanecarboxylate, serves as a building block for the synthesis of peptides and dipeptides.[6]

Safety and Handling

Proper safety precautions should be taken when handling trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride.

Hazard Identification

| Hazard Statement | Description |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Precautionary Measures

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

General Handling Recommendations:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid contact with skin and eyes, and prevent inhalation of the powder.[1]

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[1]

Conclusion

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is a valuable and versatile intermediate in organic synthesis, particularly for the development of new pharmaceutical agents. Its well-defined stereochemistry and dual functionality make it an attractive building block for creating complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe use in a research and development setting. This guide provides a foundational resource for scientists and researchers working with this important chemical compound.

References

- 1. chembk.com [chembk.com]

- 2. Best Trans-ethyl 4-aminocyclohexanecarboxylate Hydrochloride Manufacturer and Factory | Baishixing [bsxaminoacids.com]

- 3. usbio.net [usbio.net]

- 4. TRANS-ETHYL 4-AMINOCYCLOHEXANECARBOXYLATE HYDROCHLORIDE | 2084-28-8 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. Ethyl trans-4-aminocyclohexanecarboxylate | CymitQuimica [cymitquimica.com]

- 7. TRANS-4-AMINOCYCLOHEXANECARBOXYLIC ACID(3685-25-4) 1H NMR [m.chemicalbook.com]

- 8. TRANS-4-AMINOCYCLOHEXANECARBOXYLIC ACID(3685-25-4) 13C NMR [m.chemicalbook.com]

- 9. Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride | 100707-54-8 | Benchchem [benchchem.com]

- 10. EP2358661B1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

Physical and chemical properties of Ethyl 4-aminocyclohexanecarboxylate

An In-depth Technical Guide to Ethyl 4-aminocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional molecule featuring a primary amine and an ethyl ester attached to a cyclohexane ring. This structure makes it a valuable building block in medicinal chemistry and organic synthesis, particularly for introducing a flexible, non-aromatic 6-membered ring into a target molecule. It exists as two distinct geometric isomers, cis and trans, whose stereochemistry can significantly influence the biological activity and physical properties of its derivatives. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with representative experimental protocols for its synthesis and characterization.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. It is important to note that some of the data, particularly for the free base of the individual isomers, is predicted or extrapolated from related compounds due to limited availability in published literature. The hydrochloride salt of the trans-isomer is the most commonly available form.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Notes |

| Molecular Formula | C₉H₁₇NO₂ | [1] |

| Molecular Weight | 171.24 g/mol | [1] |

| Appearance | White to off-white solid or oil | General observation |

| Melting Point | trans-HCl salt: ~150-155 °C | [2] |

| Boiling Point | Not readily available | |

| Density | ~1.01 g/cm³ (predicted) | |

| Solubility | trans-HCl salt: Soluble in water | [2] |

| pKa | Amine group: ~10-11 (estimated) | Based on similar primary amines |

| CAS Number | cis-isomer: 3685-28-7trans-isomer: 1678-68-8trans-HCl salt: 2084-28-8 | [1][3] |

Chemical Reactivity

The chemical reactivity of this compound is dictated by its two primary functional groups: the primary amine and the ethyl ester.

-

Amino Group: The primary amine is nucleophilic and basic. It readily undergoes reactions typical of primary amines, such as:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

-

Salt Formation: Reaction with acids to form ammonium salts, such as the commercially available hydrochloride salt.[2]

-

-

Ester Group: The ethyl ester group is susceptible to nucleophilic acyl substitution. Common reactions include:

-

Hydrolysis: Conversion to the corresponding carboxylic acid under acidic or basic conditions.

-

Transesterification: Reaction with other alcohols in the presence of an acid or base catalyst.

-

Amidation: Reaction with amines, typically at elevated temperatures, to form amides.

-

Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

-

Experimental Protocols

3.1. Synthesis of trans-Ethyl 4-aminocyclohexanecarboxylate

A common route to 4-aminocyclohexanecarboxylic acid derivatives is the catalytic hydrogenation of p-aminobenzoic acid, followed by esterification. The hydrogenation of the aromatic ring can lead to a mixture of cis and trans isomers, with the ratio often depending on the catalyst and reaction conditions. Subsequent isomerization or separation may be required to obtain the desired isomer.

Step 1: Catalytic Hydrogenation of p-Aminobenzoic Acid

-

Reaction Setup: In a high-pressure reactor, a solution of p-aminobenzoic acid in a suitable solvent (e.g., water, ethanol, or acetic acid) is prepared.

-

Catalyst Addition: A hydrogenation catalyst, such as Rhodium on alumina (Rh/Al₂O₃) or Ruthenium on carbon (Ru/C), is added to the solution.

-

Hydrogenation: The reactor is sealed and purged with nitrogen, followed by pressurization with hydrogen gas. The reaction mixture is then heated and stirred. The temperature and pressure can vary significantly depending on the chosen catalyst and desired isomer ratio.

-

Work-up: After the reaction is complete (monitored by the cessation of hydrogen uptake or by techniques like TLC or NMR), the reactor is cooled and depressurized. The catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid.

Step 2: Fischer Esterification

-

Reaction Setup: The mixture of 4-aminocyclohexanecarboxylic acid isomers is dissolved or suspended in anhydrous ethanol.

-

Acid Catalyst: A strong acid catalyst, such as concentrated sulfuric acid or hydrogen chloride gas, is carefully added to the mixture.

-

Reaction: The mixture is heated to reflux for several hours to drive the esterification reaction to completion.

-

Work-up and Purification: The reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. Purification can be achieved by column chromatography on silica gel or by distillation under reduced pressure.

Diagram 1: General Synthetic Workflow

Caption: A generalized workflow for the synthesis and purification of this compound isomers.

Spectroscopic Data

Obtaining pure, published spectroscopic data for both isomers of this compound is challenging. The following tables provide expected/representative spectral data based on the known spectra of closely related compounds, such as the corresponding carboxylic acids and other substituted cyclohexanes.

Table 2: Representative ¹H NMR Data (CDCl₃, 400 MHz)

| Assignment | cis-Isomer (Predicted δ, ppm) | trans-Isomer (Predicted δ, ppm) | Multiplicity | Integration |

| -O-CH₂-CH₃ | 4.12 | 4.12 | q | 2H |

| -CH-NH₂ | ~3.0-3.2 | ~2.6-2.8 | m | 1H |

| -CH-COOEt | ~2.4-2.6 | ~2.1-2.3 | m | 1H |

| Cyclohexane H (axial) | ~1.8-2.0 | ~1.8-2.0 | m | 4H |

| Cyclohexane H (equatorial) | ~1.3-1.5 | ~1.1-1.3 | m | 4H |

| -O-CH₂-CH₃ | 1.25 | 1.25 | t | 3H |

| -NH₂ | Variable (broad singlet) | Variable (broad singlet) | br s | 2H |

Table 3: Representative ¹³C NMR Data (CDCl₃, 100 MHz)

| Assignment | cis-Isomer (Predicted δ, ppm) | trans-Isomer (Predicted δ, ppm) |

| C=O (Ester) | ~175 | ~176 |

| -O-CH₂-CH₃ | ~60 | ~60 |

| -CH-NH₂ | ~49 | ~51 |

| -CH-COOEt | ~42 | ~44 |

| Cyclohexane CH₂ | ~30-35 | ~32-36 |

| -O-CH₂-CH₃ | ~14 | ~14 |

Table 4: Representative FTIR Data (thin film or KBr pellet)

| Wavenumber (cm⁻¹) | Assignment |

| 3300-3400 | N-H stretch (primary amine) |

| 2850-2950 | C-H stretch (aliphatic) |

| ~1730 | C=O stretch (ester) |

| 1590-1650 | N-H bend (primary amine) |

| 1170-1250 | C-O stretch (ester) |

Diagram 2: Logic of Spectroscopic Characterization

Caption: Logical workflow for the structural elucidation of this compound using various spectroscopic techniques.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. As with many primary amines, it may be irritating to the skin, eyes, and respiratory tract. The hydrochloride salt is a solid and may be easier to handle than the free base, which can be an oil. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile chemical intermediate with applications in the synthesis of pharmaceuticals and other complex organic molecules. While detailed, publicly available experimental and spectroscopic data for the individual cis and trans isomers are limited, this guide provides a comprehensive overview based on available information and data from closely related compounds. The synthetic and analytical methods described herein offer a solid foundation for researchers and scientists working with this compound. As with any chemical synthesis and characterization, the specific conditions may require optimization for the desired outcome and purity.

References

An In-depth Technical Guide on the Solubility of Ethyl 4-aminocyclohexanecarboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of ethyl 4-aminocyclohexanecarboxylate, a key intermediate in pharmaceutical synthesis. A comprehensive review of publicly available data reveals a significant lack of quantitative solubility studies for this compound in common organic solvents. This document summarizes the available qualitative solubility information, provides general physical and chemical properties, and outlines a standardized experimental protocol for determining solubility. The intent is to provide a foundational resource for researchers and professionals working with this molecule, while also highlighting a notable gap in the existing chemical literature.

Introduction

This guide provides a summary of the known properties and qualitative solubility of this compound and its hydrochloride salt. Furthermore, a general experimental workflow for determining solubility is presented to aid researchers in generating this critical data.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. These values are compiled from various chemical supplier databases and computational predictions.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₂ | PubChem[1] |

| Molecular Weight | 171.24 g/mol | PubChem[1][2] |

| CAS Number | Mixture of isomers: 90950-09-7cis isomer: 3685-28-7trans isomer: 1678-68-8trans-HCl salt: 2084-28-8 | ChemicalBook, PubChem[1][3] |

| Predicted Density | ~1.0 g/cm³ | Various Suppliers |

| Predicted Boiling Point | ~235.3 °C at 760 mmHg | Various Suppliers |

| Predicted Melting Point | 37.88 °C | Various Suppliers |

| Melting Point (trans-HCl salt) | Approximately 150-155 °C | ChemBK[4] |

Solubility Profile

Exhaustive searches of scientific databases and chemical supplier information did not yield quantitative solubility data for this compound (either the free base or its isomers) in common organic solvents. However, qualitative solubility information for the trans-hydrochloride salt is available.

Table 2: Qualitative Solubility of trans-Ethyl 4-aminocyclohexanecarboxylate Hydrochloride

| Solvent | Solubility | Reference |

| Water | Soluble (~100 mg/mL) | ChemBK[4] |

| Ethanol | Soluble | ChemBK[4] |

| Chloroform | Soluble | ChemBK[4] |

| Methanol | Slightly Soluble | ChemBK[4] |

The free base forms (cis and trans isomers) are expected to be soluble in a range of polar organic solvents due to the presence of the amine and ester functional groups. However, without experimental data, this remains a qualitative assessment.

Experimental Protocol for Solubility Determination

In the absence of published data, researchers will need to determine the solubility of this compound experimentally. The following section outlines a general and robust method for this purpose.

Isothermal Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Apparatus and Materials:

-

This compound (of known purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker bath or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the experimental samples.

-

-

Data Reporting:

-

Calculate the solubility in units such as g/100 mL, mg/mL, or mol/L.

-

Repeat the experiment at different temperatures to understand the temperature dependence of solubility.

-

The following diagram illustrates the general workflow for this experimental protocol.

Logical Pathway for Solvent Selection

The choice of solvent for solubility studies or for a particular process is guided by the principle of "like dissolves like." The following diagram outlines a logical approach to selecting appropriate solvents for this compound.

Conclusion and Future Work

There is a clear and significant gap in the publicly available scientific literature regarding the quantitative solubility of this compound in organic solvents. This guide has summarized the limited qualitative data available and provided a standardized experimental protocol that can be used to generate this essential data. For professionals in drug development and chemical manufacturing, the experimental determination of solubility for this compound is a necessary step for robust process development and optimization. Future work should focus on systematically measuring and publishing the solubility of both the cis and trans isomers, as well as the hydrochloride salt, in a range of pharmaceutically relevant solvents at various temperatures.

References

Ethyl 4-aminocyclohexanecarboxylate: A Technical Overview of its Physicochemical Properties

For Immediate Release

This technical guide provides an in-depth analysis of the melting point and appearance of ethyl 4-aminocyclohexanecarboxylate, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the distinct properties of its isomers and hydrochloride salt.

Physicochemical Data Summary

This compound exists as cis and trans isomers, each possessing distinct physical properties. The hydrochloride salt of the trans isomer is a common commercial form. The available data for these forms are summarized below.

Table 1.1: Appearance of this compound Forms

| Compound | Form | Appearance |

| This compound | trans isomer | Light yellow to yellow liquid[1] |

| This compound Hydrochloride | trans isomer salt | White crystalline powder or crystal[2] |

| This compound | cis isomer | No data available[3] |

| This compound | Mixture of isomers | Not specified |

Table 1.2: Melting and Boiling Points of this compound Forms

| Compound | Form | Melting Point (°C) | Boiling Point (°C) | Notes |

| This compound | Mixture of isomers | ~37.88 | ~235.3 | Predicted values[4] |

| This compound Hydrochloride | trans isomer salt | 150 - 155[2] | Not applicable | --- |

| This compound | cis isomer | No data available[3] | No data available[3] | Recommended storage at 2-8°C may suggest a low melting point or liquid state at room temperature. |

| This compound | trans isomer | Not applicable | Not specified | Described as a liquid at room temperature. |

Experimental Protocols

The following sections detail standardized methodologies for determining the appearance and melting point of a chemical substance like this compound.

Determination of Physical Appearance

This protocol outlines the procedure for the visual inspection and characterization of a chemical sample.

Objective: To qualitatively describe the physical state, color, and form of the substance at ambient temperature.

Materials:

-

Spatula

-

Clean, dry watch glass or white ceramic tile

-

Adequate lighting source

-

Magnifying glass (optional)

-

Fume hood (if substance is volatile or hazardous)

Procedure:

-

Sample Preparation: Place a small, representative amount of the substance onto a clean, dry watch glass or white tile using a spatula.

-

Lighting: Ensure the sample is well-illuminated, using a neutral, white light source to avoid color distortion.

-

Visual Examination:

-

Physical State: Observe whether the substance is a solid, liquid, or gas at room temperature.

-

Color: Record the color of the substance against the white background. Note any variations or lack of color (i.e., colorless or white).

-

Form (for solids): If the substance is a solid, describe its form. Note if it is crystalline (describe crystal shape if possible), a powder (fine or coarse), amorphous, or waxy. A magnifying glass can aid in this observation.

-

-

Documentation: Record all observations in a laboratory notebook. Photographic documentation is recommended for a complete record.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid substance using a melting point apparatus.

Objective: To determine the temperature range over which the solid phase of a substance transitions to the liquid phase.

Materials:

-

Melting point apparatus (e.g., DigiMelt, Mel-Temp)

-

Capillary tubes (one end sealed)

-

Mortar and pestle

-

Spatula

-

The solid substance to be analyzed

Procedure:

-

Sample Preparation:

-

Ensure the sample is completely dry, as moisture can depress the melting point.

-

If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample to collect a small amount.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

-

-

Apparatus Setup:

-

Turn on the melting point apparatus.

-

If the approximate melting point is known, set the starting temperature to about 15-20°C below the expected melting point.

-

Set a slow ramp rate, typically 1-2°C per minute, to ensure thermal equilibrium and an accurate reading.

-

-

Measurement:

-

Insert the capillary tube into the sample holder of the apparatus.

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating and record the temperature at which the last solid crystal melts (the completion of melting).

-

-

Reporting: The melting point is reported as a range from the onset to the completion of melting. For a pure substance, this range is typically narrow (0.5-2°C).

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a standard workflow for the initial physical characterization of a new chemical sample, such as a specific isomer of this compound.

Caption: Workflow for Physicochemical Characterization.

References

The Therapeutic Potential of Ethyl 4-Aminocyclohexanecarboxylate Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cyclohexane ring is a versatile scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities. This technical guide focuses on the biological activities of derivatives of ethyl 4-aminocyclohexanecarboxylate, a promising core structure for the development of novel therapeutic agents. By exploring the synthesis, biological evaluation, and structure-activity relationships of these compounds, this document aims to provide a comprehensive resource for researchers engaged in drug discovery and development.

Antimicrobial Activity

Derivatives of the cyclohexane scaffold have shown notable activity against a range of microbial pathogens. The introduction of various functional groups onto the this compound core can modulate its antimicrobial spectrum and potency.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values of various cyclohexane derivatives against different microbial strains. While not all are direct derivatives of this compound, they provide valuable insights into the antimicrobial potential of this structural class.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Amidrazone derivative of cyclohex-1-ene-1-carboxylic acid (2c) | Staphylococcus aureus | 64 | [1] |

| Amidrazone derivative of cyclohex-1-ene-1-carboxylic acid (2c) | Mycobacterium smegmatis | 64 | [1] |

| Amidrazone derivative of cyclohex-1-ene-1-carboxylic acid (2a) | Staphylococcus aureus | 256 | [1] |

| Amidrazone derivative of cyclohex-1-ene-1-carboxylic acid (2a) | Mycobacterium smegmatis | 64 | [1] |

| Amidrazone derivative of cyclohex-1-ene-1-carboxylic acid (2b) | Yersinia enterocolitica | 64 | [1] |

| Amide derivative with cyclopropane (F5) | Staphylococcus aureus | 64 | [2] |

| Amide derivative with cyclopropane (F9) | Staphylococcus aureus | 32 | [2] |

| Amide derivative with cyclopropane (F29) | Staphylococcus aureus | 64 | [2] |

| Amide derivative with cyclopropane (F53) | Staphylococcus aureus | 32 | [2] |

| Amide derivative with cyclopropane (F8) | Candida albicans | 16 | [2] |

| Amide derivative with cyclopropane (F24) | Candida albicans | 16 | [2] |

| Amide derivative with cyclopropane (F42) | Candida albicans | 16 | [2] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The minimum inhibitory concentration (MIC) is a fundamental measure of a compound's antimicrobial activity. The broth microdilution method is a standard procedure for its determination.

Methodology:

-

Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism is prepared, typically to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.

-

Preparation of Compound Dilutions: A series of twofold dilutions of the test compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Each well containing the compound dilution is inoculated with the standardized bacterial suspension.

-

Controls: Positive control wells (containing broth and bacteria but no test compound) and negative control wells (containing broth only) are included on each plate.

-

Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anticancer Activity

The cyclohexane framework is present in several compounds with demonstrated cytotoxic effects against various cancer cell lines. The modification of the this compound structure can lead to the development of potent anticancer agents.

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values for various compounds containing a cyclohexane or related moiety, indicating their potential as anticancer agents.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1,9-Diazaphenothiazine derivative | SNB-19 (Glioblastoma) | - | [3] |

| 1,9-Diazaphenothiazine derivative | C-32 (Melanoma) | - | [3] |

| 1,9-Diazaphenothiazine derivative | MDA-MB-231 (Breast Cancer) | - | [3] |

| 14-(Methylthiophenyl)diquinothiazine (3c) | HTC116 (Colon Cancer) | 2.3 | [3] |

| 14-(Methylthiophenyl)diquinothiazine (3c) | SH-SY5Y (Neuroblastoma) | 2.7 | [3] |

| 14-(Methylthiophenyl)diquinothiazine (3c) | A549 (Lung Cancer) | 17.2 | [3] |

| 14-(Methylthiophenyl)diquinothiazine (3c) | H1299 (Lung Cancer) | 2.7 | [3] |

| 1,3,4-Thiadiazole derivative (ST10) | MCF-7 (Breast Cancer) | 49.6 | [4] |

| 1,3,4-Thiadiazole derivative (ST10) | MDA-MB-231 (Breast Cancer) | 53.4 | [4] |

| 1,3,4-Thiadiazole derivative (ST8) | MDA-MB-231 (Breast Cancer) | 56.4 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT. The plates are incubated for a further 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Potential Signaling Pathways in Anticancer Activity

While the specific mechanisms of action for many this compound derivatives are yet to be fully elucidated, related compounds have been shown to induce apoptosis. A simplified representation of a potential apoptotic pathway is shown below.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Compounds that can modulate the inflammatory response are of significant therapeutic interest. Derivatives of cyclohexane have shown promise as anti-inflammatory agents.

Quantitative Anti-inflammatory Data

The following table summarizes the anti-inflammatory activity of naproxen derivatives, which, while not direct analogs, provide a basis for the potential anti-inflammatory properties of functionalized cyclohexane cores.

| Compound/Derivative | Assay | Result | Reference |

| Naproxen-thiourea derivative (4) | Carrageenan-induced paw edema | 54.01% inhibition (4h) | [5] |

| Naproxen-thiourea derivative (7) | Carrageenan-induced paw edema | 54.12% inhibition (4h) | [5] |

| Naproxen-thiourea derivative (4) | 5-LOX inhibition | IC50 = 0.30 µM | [5] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Methodology:

-

Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

-

Compound Administration: The test compounds are administered to the animals, typically orally or intraperitoneally, at a specific time before the induction of inflammation. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: A sub-plantar injection of a phlogistic agent, such as carrageenan (e.g., 0.1 mL of a 1% solution), is administered into the hind paw of the rats.

-

Measurement of Paw Volume: The volume of the injected paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Key Signaling Pathway in Inflammation

The NF-κB signaling pathway is a central regulator of inflammation. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

References

Ethyl 4-aminocyclohexanecarboxylate: A Core Pharmaceutical Intermediate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 4-aminocyclohexanecarboxylate is a pivotal bifunctional molecule serving as a crucial building block in the synthesis of a variety of pharmaceutical compounds. Its cyclohexane scaffold provides a rigid, three-dimensional framework that is advantageous for designing molecules with specific spatial orientations to interact with biological targets. This guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications as a pharmaceutical intermediate, complete with detailed experimental protocols and visual representations of its synthetic and biological pathways.

Chemical and Physical Properties

This compound exists as two geometric isomers, cis and trans, which exhibit distinct physical and spectroscopic properties. The hydrochloride salt of the trans-isomer is a common commercially available form.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₇NO₂ | [1][2] |

| Molecular Weight | 171.24 g/mol | [1] |

| Purity (typical) | ≥95% to 98+% | [1][2] |

| Appearance (HCl salt) | White to off-white powder/solid | [3] |

| Molecular Formula (HCl salt) | C₉H₁₈ClNO₂ | [3] |

| Molecular Weight (HCl salt) | 207.70 g/mol | [3] |

Spectroscopic Data

The differentiation between the cis and trans isomers is reliably achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. The axial or equatorial orientation of the protons on the cyclohexane ring leads to characteristic differences in their chemical shifts and coupling constants.

| Nucleus | Isomer | Expected Chemical Shift (δ, ppm) | Key Distinguishing Features |

| ¹H NMR | trans | Ha (axial proton on C4): ~2.65 (tt) He (equatorial proton on C1): ~2.2-2.3 (m) -OCH₂CH₃: ~4.1 (q), ~1.2 (t) | The axial proton at C4 (geminal to the amino group) in the more stable di-equatorial conformation will appear as a triplet of triplets with large axial-axial couplings. |

| cis | He (equatorial proton on C4): ~3.20 (m) Ha (axial proton on C1): ~2.4-2.5 (m) -OCH₂CH₃: ~4.1 (q), ~1.2 (t) | The equatorial proton at C4 will have smaller equatorial-axial and equatorial-equatorial couplings, resulting in a more complex multiplet at a downfield shift compared to the axial proton in the trans isomer. | |

| ¹³C NMR | trans | C=O: ~175 C4 (C-NH₂): ~50 C1 (C-COOEt): ~43 | The chemical shifts of the ring carbons will differ slightly between the two isomers due to stereochemical effects. |

| cis | C=O: ~175 C4 (C-NH₂): ~48 C1 (C-COOEt): ~41 |

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of this compound: catalytic hydrogenation of ethyl 4-aminobenzoate and reductive amination of ethyl 4-oxocyclohexanecarboxylate.

Catalytic Hydrogenation of Ethyl 4-aminobenzoate

This method involves the reduction of the aromatic ring of ethyl 4-aminobenzoate to a cyclohexane ring. The choice of catalyst and reaction conditions can influence the cis/trans isomer ratio of the product.

Reductive Amination of Ethyl 4-oxocyclohexanecarboxylate

This one-pot reaction involves the formation of an imine or enamine intermediate from the corresponding ketoester and an ammonia source, followed by in-situ reduction to the amine.

Pharmaceutical Applications

The bifunctional nature of this compound makes it a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Tranexamic Acid Synthesis

The trans isomer of 4-(aminomethyl)cyclohexanecarboxylic acid, known as tranexamic acid, is an antifibrinolytic agent. Ethyl 4-oxocyclohexanecarboxylate is a key starting material in a multi-step synthesis of this drug.

Adenosine Deaminase Inhibitors

Ethyl trans-4-aminocyclohexanecarboxylate is a known precursor for the synthesis of inhibitors of adenosine deaminase (ADA).[1] ADA is an enzyme in the purine salvage pathway that catalyzes the deamination of adenosine to inosine. Inhibition of ADA leads to an accumulation of adenosine, which has various physiological effects, including immunosuppression, mediated through adenosine receptors.

Experimental Protocols

Protocol 1: Synthesis via Catalytic Hydrogenation of Ethyl 4-aminobenzoate

Materials:

-

Ethyl 4-aminobenzoate

-

Ruthenium on carbon (5% Ru/C)

-

Ethanol (absolute)

-

Hydrogen gas

-

Pressurized hydrogenation reactor

Procedure:

-

In a high-pressure reactor, dissolve ethyl 4-aminobenzoate (1 equivalent) in ethanol.

-

Add 5% Ru/C catalyst (typically 5-10 mol% of the substrate).

-

Seal the reactor and purge with nitrogen, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen to 10-15 bar.

-

Heat the mixture to 80-100°C with vigorous stirring.

-

Monitor the reaction progress by observing hydrogen uptake or by TLC/GC-MS analysis of aliquots.

-

Once the reaction is complete (typically after several hours), cool the reactor to room temperature and carefully vent the hydrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers.

-

The crude product can be purified and the isomers separated by fractional crystallization or column chromatography.

Protocol 2: Synthesis via Reductive Amination of Ethyl 4-oxocyclohexanecarboxylate

Materials:

-

Ethyl 4-oxocyclohexanecarboxylate

-

Ammonium acetate or ammonia in methanol

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE), anhydrous

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl 4-oxocyclohexanecarboxylate (1 equivalent) and dissolve it in anhydrous DCM or DCE.

-

Add ammonium acetate (1.5-2 equivalents) or a solution of ammonia in methanol.

-

Add a catalytic amount of glacial acetic acid (0.1 equivalents) to facilitate imine formation and stir for 1-2 hours at room temperature.

-

In a separate flask, suspend sodium triacetoxyborohydride (1.5 equivalents) in the same anhydrous solvent.

-

Slowly add the solution containing the imine to the suspension of the reducing agent at 0°C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the product by flash column chromatography on silica gel.

Protocol 3: Separation of cis and trans Isomers by Fractional Crystallization

Principle: The cis and trans isomers often have different solubilities in specific solvent systems, allowing for their separation by fractional crystallization. This protocol is a general guideline and may require optimization.

Procedure:

-

Hydrolyze the mixture of this compound isomers to the corresponding carboxylic acids using aqueous NaOH or HCl.

-

Neutralize the solution to precipitate the mixture of cis- and trans-4-aminocyclohexanecarboxylic acids.

-

Dissolve the isomeric mixture in a minimal amount of a hot solvent system (e.g., water-acetone or water-ethanol).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath.

-

The less soluble isomer (often the trans isomer) will crystallize out first.

-

Collect the crystals by filtration.

-

The mother liquor can be concentrated and the process repeated to obtain more of the less soluble isomer or to isolate the more soluble isomer.

-

The purity of the separated isomers should be assessed by NMR or HPLC.

-

The separated carboxylic acid isomers can then be re-esterified to obtain the pure ethyl ester isomers.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its rigid cyclohexane core and bifunctional nature allow for its incorporation into a wide range of complex molecules. A thorough understanding of its synthesis, isomer separation, and chemical properties is essential for its effective use in drug discovery and development. The provided protocols and pathway diagrams serve as a foundational guide for researchers working with this important building block.

References

Methodological & Application

Synthesis of Ethyl 4-aminocyclohexanecarboxylate from ethyl 4-oxocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of ethyl 4-aminocyclohexanecarboxylate from ethyl 4-oxocyclohexanecarboxylate. Reductive amination is the key transformation, for which two primary methods are presented: direct catalytic hydrogenation and a chemical reduction using sodium cyanoborohydride. Both methods are widely applicable in organic synthesis and drug discovery for the introduction of amine functionalities. This guide includes reaction parameters, purification procedures, and expected outcomes to assist researchers in successfully performing this synthesis. The synthesis will likely result in a mixture of cis and trans isomers, and general guidance on their separation is also provided.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The presence of both an amine and an ester functional group on a cyclohexane scaffold allows for diverse derivatization, making it a key intermediate in the synthesis of various pharmaceuticals and functional polymers. The most direct route to this compound is the reductive amination of the corresponding ketone, ethyl 4-oxocyclohexanecarboxylate. This process involves the formation of an intermediate imine or enamine from the ketone and an ammonia source, which is then reduced in situ to the desired primary amine.

Reaction Scheme

Caption: General reaction scheme for the synthesis.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| Ethyl 4-oxocyclohexanecarboxylate | C₉H₁₄O₃ | 170.21 | Colorless to yellow liquid | 17159-79-4 |

| This compound | C₉H₁₇NO₂ | 171.24 | Not specified | 3685-28-7 (cis), 1678-68-8 (trans) |

Table 2: Comparison of Synthetic Protocols

| Parameter | Protocol 1: Catalytic Hydrogenation | Protocol 2: Sodium Cyanoborohydride |

| Ammonia Source | Ammonium acetate or Ammonia in Methanol | Ammonium acetate |

| Reducing Agent | Hydrogen gas (H₂) | Sodium cyanoborohydride (NaBH₃CN) |

| Catalyst | Palladium on carbon (Pd/C) or Raney Nickel | None (or mild acid catalyst) |

| Solvent | Methanol or Ethanol | Methanol |

| Temperature | Room temperature to 50°C | Room temperature |

| Pressure | 1-50 atm (for H₂) | Atmospheric |

| Typical Reaction Time | 12-48 hours | 24-72 hours |

| Work-up | Filtration, evaporation | Quenching, extraction, evaporation |

| Advantages | "Green" reducing agent (H₂), high yields | Milder conditions, no specialized pressure equipment |

| Disadvantages | Requires specialized hydrogenation equipment | Use of toxic cyanide reagent, longer reaction times |

Experimental Protocols

Protocol 1: Synthesis via Catalytic Hydrogenation

This protocol is adapted from general procedures for reductive amination using catalytic hydrogenation.

Materials:

-

Ethyl 4-oxocyclohexanecarboxylate (1.0 eq)

-

Ammonium acetate (5-10 eq) or a 7N solution of ammonia in methanol

-

10% Palladium on carbon (Pd/C) (5-10 mol%) or Raney Nickel (slurry)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Pressurized hydrogenation vessel (e.g., Parr shaker)

-

Celite or other filtration aid

Procedure:

-

In a suitable pressurized hydrogenation vessel, dissolve ethyl 4-oxocyclohexanecarboxylate (1.0 eq) and ammonium acetate (5-10 eq) in methanol. Alternatively, use a 7N solution of ammonia in methanol as the solvent.

-

Carefully add the 10% Pd/C catalyst (or Raney Nickel slurry) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel and purge it several times with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi) and begin vigorous stirring.

-

Maintain the reaction at room temperature or heat to 40-50°C.

-

Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots using TLC or GC-MS.

-

Once the reaction is complete (typically 12-48 hours), carefully vent the hydrogen gas and purge the vessel with an inert gas.

-